
6-(环丙基甲基)-3-甲基-1,2,3,4-四氢嘧啶-2,4-二酮
描述
6-(Cyclopropylmethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as 6-CPMT, is an organic compound with a variety of applications in scientific research. It is a cyclopropylmethyl derivative of tetrahydropyrimidine-2,4-dione, a heterocyclic compound containing both nitrogen and oxygen atoms. 6-CPMT is used in a range of biochemical and physiological experiments, and has been studied for its potential therapeutic applications.
科学研究应用
分子结构和光谱分析
相关化合物的分子结构和振动波数已得到彻底研究,使用实验和理论方法的研究分析了它们的分子构型和振动光谱。例如,Al-Abdullah 等人(2014 年)对密切相关化合物的分子结构和振动波数进行了详细研究,突出了其在非线性光学应用中的潜力,因为它具有显着的第一个超极化率 (Al-Abdullah 等人,2014 年)。
化学合成和反应
对嘧啶-2,4-二酮衍生物的合成和反应的研究导致了具有潜在应用于各个领域的新型化合物的开发。Mekuskiene 和 Vainilavicius(2006 年)探索了环化和烷基化反应,以产生在药物化学中具有潜在相关性的衍生物 (Mekuskiene 和 Vainilavicius,2006 年)。
药理应用
虽然您的要求指定了排除与药物使用、剂量和副作用相关的信息,但值得注意的是,该化学类别中的化合物已被研究其药理潜力。例如,Krutikov 等人(2022 年)合成了被证明是有效的内源性干扰素诱导剂的衍生物,展示了此类化合物的治疗潜力 (Krutikov 等人,2022 年)。
光电和光伏特性
分子工程的进步使相关化合物的 optoelectronic 和光伏特性得到改善。Hundal 等人(2019 年)报道了一种新型电子给体的设计和合成,该电子给体表现出改进的性能,强调了分子工程在增强此类化合物功能中的作用 (Hundal 等人,2019 年)。
属性
IUPAC Name |
6-(cyclopropylmethyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-8(12)5-7(10-9(11)13)4-6-2-3-6/h5-6H,2-4H2,1H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKGTMKMNPRHGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclopropylmethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



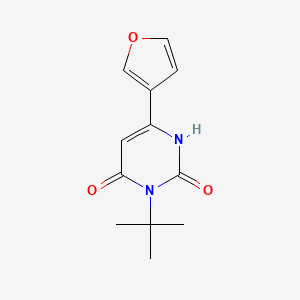
![N-[3-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide](/img/structure/B1484080.png)
![2-benzyl-4-Chloro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1484081.png)

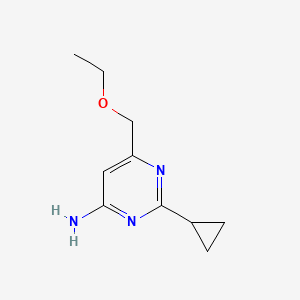
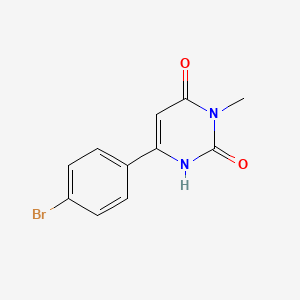


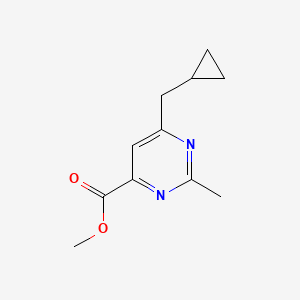
![4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1484091.png)
![4-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1484092.png)
![6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B1484096.png)
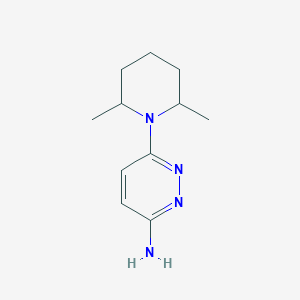
![2-[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]ethan-1-ol](/img/structure/B1484098.png)